molecular formula C6H14NO4P B14583688 2-Amino-2-oxoethyl propan-2-yl methylphosphonate CAS No. 61388-29-2

2-Amino-2-oxoethyl propan-2-yl methylphosphonate

Cat. No.: B14583688
CAS No.: 61388-29-2
M. Wt: 195.15 g/mol
InChI Key: VVLQHBPTEGDDOQ-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl propan-2-yl methylphosphonate is an organic compound with a unique structure that includes both amino and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl propan-2-yl methylphosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2-amino-2-oxoethyl chloride with propan-2-yl methylphosphonate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl propan-2-yl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may yield alcohol derivatives.

Scientific Research Applications

2-Amino-2-oxoethyl propan-2-yl methylphosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-oxoethyl propan-2-yl methylphosphonate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonate group can participate in coordination with metal ions. These interactions can influence enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the phosphonate group.

    Aminomethyl propanol: Contains an amino and hydroxyl group but no phosphonate group.

Properties

CAS No.

61388-29-2

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

2-[methyl(propan-2-yloxy)phosphoryl]oxyacetamide

InChI

InChI=1S/C6H14NO4P/c1-5(2)11-12(3,9)10-4-6(7)8/h5H,4H2,1-3H3,(H2,7,8)

InChI Key

VVLQHBPTEGDDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)OCC(=O)N

Origin of Product

United States

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